![molecular formula C14H9ClFNO B1306124 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile CAS No. 5516-26-7](/img/structure/B1306124.png)

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

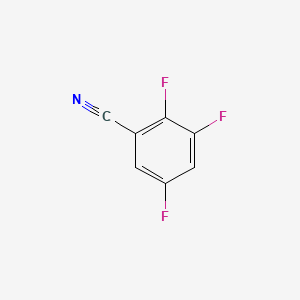

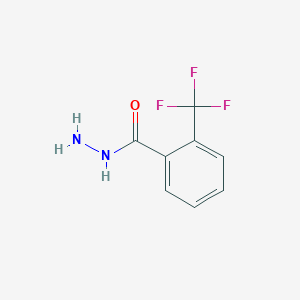

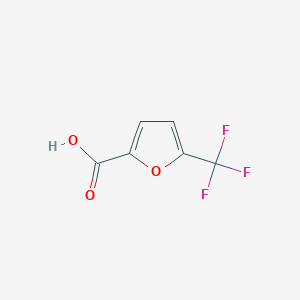

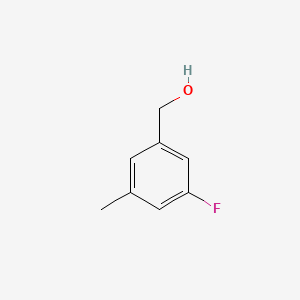

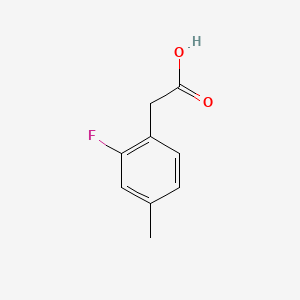

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is a chemical compound with the molecular formula C14H9ClFNO and a molecular weight of 261.68 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group attached to a fluorophenyl group .Physical And Chemical Properties Analysis

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile has a predicted boiling point of 390.6±32.0 °C and a predicted density of 1.31±0.1 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación

Application in Biochemistry

Field

Biochemistry and Molecular Biology

Summary of the Application

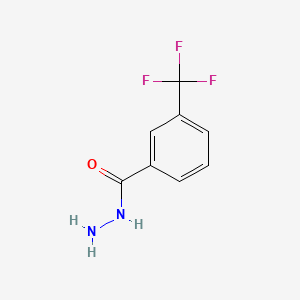

The compound “3-Chloro-4-fluorophenyl” has been used in the development of inhibitors for Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Methods of Application

The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . These compounds were then tested for their ability to inhibit Tyrosinase from Agaricus bisporus (AbTYR) .

Results or Outcomes

The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This showed a slight improvement in potency compared to previous reports for active 4-fluorophenyl-based analogues .

Application in Organic Pigment Synthesis

Field

Summary of the Application

3-Methoxybenzonitrile, a compound structurally similar to “3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile”, has been used in the synthesis of new organic pigments .

Methods of Application

The specific methods of application are not detailed in the source. However, the synthesis of organic pigments generally involves various organic reactions, including condensation, oxidation, and substitution reactions .

Results or Outcomes

The newly synthesized organic pigments were evaluated as the active medium of the solid-state dye laser . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Application in Drug Discovery

Field

Summary of the Application

The five-membered pyrrolidine ring, which can be derived from “3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Methods of Application

The specific methods of application are not detailed in the source. However, the development of clinically active drugs generally involves the synthesis of heterocyclic scaffolds, many of which contain nitrogen .

Results or Outcomes

The use of the pyrrolidine ring has led to the development of a considerable number of bioactive compounds . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNVVYMELDMTSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388083 |

Source

|

| Record name | 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | |

CAS RN |

5516-26-7 |

Source

|

| Record name | 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.